N-Thionylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

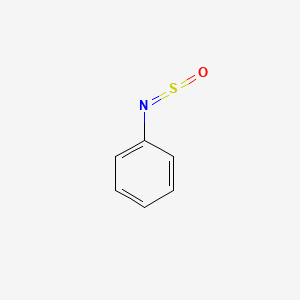

Structure

3D Structure

Properties

IUPAC Name |

(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOJWGRGPONADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061533 | |

| Record name | Benzenamine, N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-83-4, 222851-56-1 | |

| Record name | N-Sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Thionylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222851561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Sulfinylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-sulfinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-sulphinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Thionylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7R5HC44R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Thionylaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, synthesis, and reactivity of N-Thionylaniline, a versatile intermediate in organic synthesis.

Introduction

This compound, also known as N-sulfinyl-aniline, is an organosulfur compound with the chemical formula C₆H₅NSO. It is a versatile synthetic intermediate widely employed in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Its reactivity, stemming from the cumulene-like N=S=O group, makes it a valuable reagent for the introduction of sulfur and nitrogen-containing functionalities into molecular scaffolds. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on its applications in chemical research and drug development.

Chemical Structure and Identification

This compound consists of a phenyl group attached to a thionyl imide functional group (-N=S=O). The molecule is structurally related to sulfur dioxide and sulfur diimide.

Molecular Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (Sulfinylamino)benzene |

| Synonyms | N-Sulfinyl-aniline, Phenylthionyl imide, N-Phenyl-N-sulfinylamine |

| CAS Number | 1122-83-4 |

| Molecular Formula | C₆H₅NOS |

| Molecular Weight | 139.18 g/mol |

| InChI Key | FIOJWGRGPONADF-UHFFFAOYSA-N |

| SMILES | O=S=Nc1ccccc1 |

Physicochemical Properties

This compound is a yellow to orange-red liquid with a characteristic odor. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellow to orange-red liquid |

| Boiling Point | 200 °C (lit.) |

| Density | 1.236 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.627 (lit.) |

| Solubility | Partly miscible in water |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals in the aromatic region corresponding to the phenyl protons. The protons on the phenyl ring exhibit complex splitting patterns due to their coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would be expected to show distinct signals for the carbon atoms of the phenyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the thionyl imide group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N=S=O group. Key vibrational frequencies include:

-

N=S=O Asymmetric Stretch: Typically observed in the region of 1280-1310 cm⁻¹.

-

N=S=O Symmetric Stretch: Usually found in the range of 1160-1190 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the loss of SO, NSO, or cleavage of the phenyl ring.

Synthesis and Reactivity

Synthesis

This compound is most commonly synthesized by the reaction of aniline (B41778) with thionyl chloride (SOCl₂). The stoichiometry of the reaction typically requires three equivalents of aniline for every one equivalent of thionyl chloride, as two equivalents of aniline act as a base to neutralize the hydrochloric acid formed during the reaction.

Overall Reaction:

3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]⁺Cl⁻

Synthesis of this compound

Reactivity

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the N=S=O group.

-

Diels-Alder Reactions: It can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered heterocyclic compounds.

-

[2+2] Cycloadditions: It undergoes cycloaddition reactions with various unsaturated compounds.

-

Ligand in Coordination Chemistry: The sulfur and nitrogen atoms can coordinate to metal centers, making it a useful ligand in organometallic chemistry.

Applications in Drug Development and Research

While this compound itself is not known to possess significant biological activity, it serves as a crucial building block in the synthesis of various pharmaceutically relevant molecules. Its ability to introduce sulfur and nitrogen heterocycles is particularly valuable in medicinal chemistry.

Synthesis of Bioactive Heterocycles

This compound is used in the synthesis of various heterocyclic systems, some of which have been investigated for their biological activities. For instance, it has been employed in the preparation of thiadiazine and thiadiazole derivatives.

The following diagram illustrates a generalized synthetic pathway where this compound is used to construct a heterocyclic core that could be further elaborated into a potential drug candidate.

Role of this compound in Bioactive Molecule Synthesis

Experimental Protocols

Synthesis of this compound

Materials:

-

Aniline

-

Thionyl chloride

-

Anhydrous toluene (B28343) (or other inert solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (3.0 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add thionyl chloride (1.0 equivalent) dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The formation of a precipitate (aniline hydrochloride) will be observed.

-

Filter the reaction mixture to remove the aniline hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain a yellow to orange-red liquid.

Note: This reaction should be carried out in a well-ventilated fume hood as it evolves HCl gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Safety and Handling

This compound is a chemical that should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Inhalation: May cause respiratory irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique reactivity profile allows for the efficient construction of sulfur and nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. While devoid of significant intrinsic biological activity, its role as a key synthetic intermediate underscores its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Sulfinylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of N-sulfinylaniline (C₆H₅NSO), a versatile organosulfur compound widely used as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic materials. Its utility stems from the reactive N=S=O functional group, which serves as a valuable building block in organic chemistry.

Synthesis of N-Sulfinylaniline

The most common and industrially viable method for preparing N-sulfinylaniline is the reaction of aniline (B41778) with thionyl chloride (SOCl₂). The reaction proceeds via the formation of an N-sulfinylammonium chloride intermediate, which then eliminates hydrogen chloride. The overall stoichiometry requires three equivalents of aniline for every one equivalent of thionyl chloride, as two equivalents of aniline act as a base to neutralize the generated HCl, precipitating as aniline hydrochloride.

General Reaction Scheme:

3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]⁺Cl⁻

Experimental Protocol: Synthesis

This protocol details a standard laboratory procedure for the synthesis of N-sulfinylaniline. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

2.1 Materials and Equipment

-

Materials:

-

Aniline (C₆H₅NH₂), freshly distilled

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous diethyl ether (or dichloromethane)

-

Nitrogen gas (for inert atmosphere)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Condenser

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

2.2 Procedure

-

Reactor Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is purged with dry nitrogen.

-

Charging Reactants: Aniline (3.0 equivalents) is dissolved in anhydrous diethyl ether in the flask.

-

Cooling: The solution is cooled to 0-5 °C using an ice bath while stirring.

-

Addition of Thionyl Chloride: Thionyl chloride (1.0 equivalent) is added dropwise to the cooled aniline solution via the dropping funnel over 1-2 hours. The reaction is exothermic, and a slow addition rate is crucial to maintain the temperature within the specified range. A thick white precipitate of aniline hydrochloride will form.

-

Reaction: After the addition is complete, the mixture is stirred vigorously at 0 °C for an additional 2 hours, then allowed to warm to room temperature and stirred for another 1-2 hours.

-

Work-up and Isolation:

-

The reaction mixture is filtered under vacuum to remove the solid aniline hydrochloride.

-

The filter cake is washed with a small amount of anhydrous diethyl ether to recover any entrained product.

-

The filtrate and washings are combined.

-

-

Purification:

-

The solvent is removed from the combined filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude, yellowish-orange oil is purified by fractional distillation under reduced pressure to yield N-sulfinylaniline as a straw-colored liquid.[1]

-

Caption: Experimental workflow for the synthesis and characterization of N-sulfinylaniline.

Characterization of N-Sulfinylaniline

The structure and purity of the synthesized N-sulfinylaniline are confirmed using a combination of physical property measurements and spectroscopic techniques.

3.1 Physical Properties

N-sulfinylaniline is a distinctive straw-colored to yellowish oil at room temperature.[1] It is characterized by a pungent odor and is sensitive to moisture.

3.2 Spectroscopic Characterization

Protocol: Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A thin film of the purified liquid is analyzed using an FTIR spectrometer. The spectrum is recorded to identify characteristic vibrational frequencies of the functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Key Spectroscopic Data

-

FTIR Spectroscopy: Infrared analysis is crucial for confirming the presence of the N=S=O group.[1] Key vibrational bands are observed for the S=O stretch, S=N stretch, and N-S stretch.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple, showing a multiplet in the aromatic region corresponding to the protons of the phenyl ring.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum displays distinct signals for the aromatic carbons. The ipso-carbon (the carbon directly attached to the NSO group) is significantly deshielded due to the electron-withdrawing nature of the sulfinylamine moiety.[1]

Data Summary

The quantitative data for the synthesis and characterization of N-sulfinylaniline are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₆H₅NSO | [2] |

| Molar Mass | 139.17 g/mol | [2] |

| Appearance | Straw-colored to yellowish oil | [1][2] |

| Density | 1.236 g/mL | [1][2] |

| Boiling Point | 88–95 °C at 17–20 mmHg | [1][2] |

| Typical Yield | 65–75% | [1] |

| FTIR (cm⁻¹) | ~1135 (S=O stretch), ~1290 (S=N stretch), ~1495 (N-S stretch) | [1] |

| ¹H NMR (δ in ppm) | 7.3–7.5 (m, 5H, Ar-H) | [1] |

| ¹³C NMR (δ in ppm) | 150.2 (C-ipso), 135.4, 130.1, 129.2, 121.5 (Ar-C) | [1] |

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Thionylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Thionylaniline (C₆H₅NSO), also known as N-Sulfinylaniline, is a significant organosulfur compound belonging to the sulfinylamine class.[1] This straw-colored liquid is a versatile synthetic intermediate with applications in organic synthesis, coordination chemistry, and materials science.[1] Its unique reactivity, stemming from the polarized S=N bond, makes it a valuable reagent in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity and applications.

Physical and Spectroscopic Properties

This compound is a straw-colored to yellowish oil at room temperature with a pungent odor.[1] It is partly miscible in water.[3][4] Decomposition occurs before it reaches its boiling point at atmospheric pressure.[1]

Physical Data Summary

The key physical and identifying properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NOS | [5][][7][] |

| Molar Mass | 139.18 g/mol | [5][][9][10] |

| Appearance | Straw-colored to yellowish oil/liquid | [1][10] |

| Density | 1.236 g/mL at 20-25 °C | [1][9][10] |

| Boiling Point | 200 °C (lit.) | [3][][9] |

| 88–95 °C at 17–20 mmHg | [1][10] | |

| 83 °C at 15 mmHg | [9] | |

| Refractive Index | n20/D 1.627 (lit.) | [3][9] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [4][9] |

| CAS Number | 1122-83-4 | [5][][9][10] |

| EC Number | 214-362-4 | [5][9][10] |

Molecular Structure

This compound has a nearly planar molecular geometry.[1] X-ray crystallographic analysis reveals that the phenyl ring and the S=N=O moiety are approximately in the same plane, with a C–S=N=O dihedral angle of -1.60°.[1][10] This planarity allows for effective conjugation between the aromatic system and the sulfinylimine group. The sulfur atom is sp² hybridized, with bond angles around it approximating 120°. The S=N bond length is 1.465 Å, and the S=O bond length is 1.445 Å, indicating significant π-delocalization across the N=S=O system.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of its sulfur center and its ability to act as a dienophile in cycloaddition reactions.[1]

Electrophilicity

The sulfur atom in this compound is electron-deficient, making the compound a significant electrophile.[1] It readily reacts with nucleophiles.[11][12] For instance, nucleophiles such as thiols and amines can add across the S=N bond to form sulfenamides and other derivatives.[1] This reactivity is a cornerstone of its utility as a synthetic intermediate.[3]

Cycloaddition Reactions

This compound is an excellent dienophile, particularly in Diels-Alder [4+2] cycloaddition reactions.[1] These reactions typically proceed through a concerted mechanism with activation energies in the range of 60-80 kJ/mol.[1] The second-order rate constants for these reactions generally fall between 10⁻³ to 10⁻¹ M⁻¹s⁻¹, varying with the specific diene partner.[1] This property is leveraged in the synthesis of complex heterocyclic systems.[1]

Caption: Reactivity pathways of this compound as an electrophile and a dienophile.

Experimental Protocols

Laboratory Synthesis

The standard laboratory synthesis of this compound involves the reaction of aniline (B41778) with thionyl chloride (SOCl₂).[1][10]

Reaction: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl

Methodology:

-

Reagents and Solvent: Aniline and thionyl chloride are used in a 3:1 molar ratio.[1][10] Anhydrous diethyl ether or dichloromethane (B109758) is employed as the solvent to prevent side reactions with water.

-

Reaction Conditions: The reaction is conducted at a controlled temperature of 0–5 °C in an ice bath to manage the exothermic nature of the reaction.[1]

-

Procedure: Thionyl chloride is added dropwise to the solution of aniline in the chosen anhydrous solvent with constant stirring.

-

Workup and Purification: Upon completion of the reaction, the byproduct, anilinium chloride ([C₆H₅NH₃]Cl), precipitates and is removed by filtration. The filtrate, containing the crude product, is then subjected to vacuum distillation for purification.

-

Yield: Typical yields for this synthesis range from 65–75%.[1]

Caption: Step-by-step workflow for the laboratory synthesis of this compound.

Spectroscopic Characterization Workflow

The structural confirmation of synthesized this compound is typically achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Methodology:

-

Mass Spectrometry (MS): The initial analysis by MS is used to determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the molar mass of C₆H₅NSO (139.18 g/mol ).[13]

-

Infrared (IR) Spectroscopy: IR analysis is employed to identify key functional groups.[14] The spectrum of this compound will exhibit characteristic absorption bands for the N=S=O group and the aromatic C-H and C=C bonds. The presence of a strong carbonyl peak (~1700 cm⁻¹) would indicate an impurity or side product.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the electronic environment and connectivity of hydrogen atoms. The spectrum will show signals in the aromatic region (typically δ 7-8 ppm) corresponding to the five protons of the phenyl group.

-

¹³C NMR: This analysis identifies the different carbon environments. The spectrum will show distinct peaks for the carbon atoms of the phenyl ring.[5]

-

-

Data Integration: The data from all three techniques are integrated to confirm the final structure. The molecular formula from MS, the functional groups from IR, and the carbon-hydrogen framework from NMR collectively provide unambiguous evidence for the structure of this compound.

Caption: Logical workflow for the structural characterization of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in various industrial and research settings.

-

Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, particularly those containing thioamide or thiourea (B124793) functionalities.[2] It has been utilized in the synthesis of novel heterocyclic ring systems, some of which have been evaluated as potential enzyme inhibitors.[]

-

Materials Science: The compound is used to synthesize polymers and resins with enhanced thermal stability and chemical resistance.[2]

-

Coordination Chemistry: Its ligand properties are applied in the formation of transition metal complexes, some of which exhibit catalytic activity.[1]

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10]

-

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.[9][10]

-

Personal Protective Equipment (PPE): Appropriate PPE, including eye shields, face shields, gloves, and a suitable respirator (type ABEK EN14387 filter), should be worn when handling this chemical.[9]

-

Storage: It is classified as a combustible liquid and should be stored accordingly.[9]

References

- 1. webqc.org [webqc.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 1122-83-4 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Benzenamine, N-sulfinyl- | C6H5NOS | CID 70739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 9. N-チオニルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]

- 11. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Thionylaniline (also known as N-Sulfinylaniline), a versatile reagent and an interesting molecule in the field of organosulfur chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. These tables are designed for quick reference and easy comparison of the key spectral features.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by signals in the aromatic region, consistent with its phenyl group.

| Parameter | ¹H NMR Data |

| Nucleus | ¹H |

| Frequency | 90 MHz |

| Solvent | CDCl₃ |

| Chemical Shift (δ) [ppm] | 7.85 - 7.91 (multiplet), 7.30 - 7.51 (multiplet)[1] |

| Assignment | Aromatic Protons (C₆H₅) |

Note on ¹³C NMR Data: As of the latest search, experimental ¹³C NMR data for this compound is not publicly available in freely accessible databases. Such data is reported to be available in proprietary databases like SpectraBase.

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the aromatic ring and the characteristic N=S=O group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~1600 - 1585 | Aromatic C=C Stretch | Medium |

| ~1500 - 1400 | Aromatic C=C Stretch | Medium |

| ~1250 | Asymmetric N=S=O Stretch | Strong |

| ~1100 | Symmetric N=S=O Stretch | Strong |

| ~900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

| Parameter | Mass Spectrometry Data |

| Ionization Method | Electron Ionization (EI) |

| Ionization Energy | 75 eV |

| Molecular Ion (M⁺) | m/z 139 (Relative Intensity: 100%) |

| Major Fragment Ions (m/z) | 123 (Loss of O), 111, 93 (Loss of SO), 91, 84, 77 (Phenyl cation), 67, 65, 64, 63, 51, 45, 39[1][2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.5-0.7 mL) in a 5 mm NMR tube. The solution should be homogeneous.

-

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance, is used. For the referenced ¹H NMR data, a 90 MHz instrument was utilized.[1]

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal resolution.

-

A standard single-pulse experiment is performed for ¹H NMR.

-

The spectral width is set to encompass the expected chemical shift range for aromatic protons.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H).

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

2.3. Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet.

-

Instrumentation: An electron ionization mass spectrometer is used.

-

Data Acquisition:

-

The sample is vaporized and enters the ion source.

-

The gaseous molecules are bombarded with a beam of electrons with an energy of 70 eV to induce ionization and fragmentation.[1]

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: N-Thionylaniline (CAS 1122-83-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity with CAS number 1122-83-4, commonly known as N-Thionylaniline or N-Sulfinylaniline. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications in organic synthesis, particularly in the formation of bioactive heterocyclic compounds and its utility in cycloaddition reactions.

Chemical Information

This compound is a versatile reagent in organic synthesis, recognized for its reactive N=S=O functional group.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1122-83-4 |

| IUPAC Name | (sulfinylamino)benzene[1] |

| Molecular Formula | C₆H₅NOS[1] |

| Molecular Weight | 139.18 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)N=S=O |

| InChI Key | FIOJWGRGPONADF-UHFFFAOYSA-N[2] |

| Synonyms | N-Sulfinylaniline, Phenylsulfinylamine, Thionylaniline[1] |

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Light yellow to yellow to orange clear liquid | TCI AMERICA |

| Boiling Point | 200 °C (lit.) | [2] |

| 83 °C / 15 mmHg (lit.) | [2] | |

| Density | 1.236 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.627 (lit.) | [2] |

| Water Solubility | Partly miscible | [3] |

Table 3: Computed Properties

| Property | Value | Reference |

| LogP | 2.58040 | BOC Sciences |

| pKa (most basic) | -5.1 | ChemAxon |

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

Table 4: Spectroscopic Data Summary

| Spectrum Type | Key Features/Reference |

| ¹H NMR | Spectrum available on ChemicalBook |

| ¹³C NMR | Data available in SpringerMaterials database[1] |

| IR | Spectra available on NIST WebBook |

| Mass Spectrometry | Data available on PubChem and NIST WebBook[1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 5: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |

| Sensitization, respiratory | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] |

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Synthesis of this compound

A general protocol for the synthesis of N-sulfinylaniline derivatives involves the reaction of anilines with thionyl chloride.

Experimental Protocol: General Synthesis of N-Sulfinylaniline Derivatives

Materials:

-

Substituted aniline (B41778)

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., toluene, dichloromethane)

-

Nitrogen or Argon gas

Equipment:

-

Glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, addition funnel, and reflux condenser

-

Scrubbing system for acidic gases (HCl, SO₂)

-

Heating and cooling system

-

Vacuum pump and distillation apparatus

Procedure:

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

-

Charging: Charge the reactor with the inert solvent and the substituted aniline. Stir to dissolve.

-

Cooling: Cool the aniline solution to 0-10 °C.

-

Thionyl Chloride Addition: Slowly add thionyl chloride to the cooled solution over 1-2 hours, maintaining the temperature. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the reaction to proceed at the specified temperature for the recommended duration. Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the aniline hydrochloride precipitate. Wash the filter cake with a small amount of the solvent.

-

Purification: Combine the filtrate and washings. Concentrate the filtrate under reduced pressure to remove the solvent. Purify the crude N-sulfinylaniline by fractional distillation under reduced pressure.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a key intermediate in the synthesis of various sulfur- and nitrogen-containing heterocycles, some of which exhibit notable biological activity.

Synthesis of Fused[4][5][6]Thiadiazine 1,1-dioxides

This compound has been utilized in the synthesis of novel heterocyclic ring systems, such as 7-amino-4H-[4][5][6]thiadiazolo[3,4-c][4][5][7]thiadiazine 5,5-dioxide.[] This class of compounds has been investigated as potential transition-state analogue inhibitors of xanthine (B1682287) oxidase and guanine (B1146940) aminohydrolase.[]

Reaction Scheme: The synthesis involves the treatment of 4,5,6-triamino-2H-1,2,6-thiadiazine 1,1-dioxide with this compound.[]

References

- 1. Benzenamine, N-sulfinyl- | C6H5NOS | CID 70739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 1122-83-4 [sigmaaldrich.com]

- 3. This compound | 1122-83-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. New heterocyclic structures. thiazolo[3,2-a][1,2,5] thiadiazolo[3,4-d]pyrimidine and [1,2,5]thiadiazolo[3',4':4,5] pyrimido[2,1-b][1,3]thiazine. biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

N-Thionylaniline: A Comprehensive Technical Overview for Researchers

An in-depth guide to the chemical properties, synthesis, and reactive behavior of N-Thionylaniline, tailored for professionals in chemical research and drug development.

This compound, also known as N-sulfinyl-aniline, is a versatile chemical reagent with significant applications in organic synthesis. This document provides a detailed overview of its core properties, established experimental protocols for its synthesis and reactions, and a summary of its key quantitative data.

Core Molecular and Physical Data

This compound is an organosulfur compound characterized by the presence of a sulfinyl group attached to an aniline (B41778) moiety. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C6H5NOS | [1][2] |

| Linear Formula | C6H5NSO | [3] |

| Molecular Weight | 139.18 g/mol | [1][2][4] |

| CAS Number | 1122-83-4 | [1][3] |

| Density | 1.236 g/mL at 25 °C | |

| Refractive Index | n20/D 1.627 | |

| Boiling Point | 200 °C (lit.), 83 °C/15 mmHg (lit.) | |

| InChI Key | FIOJWGRGPONADF-UHFFFAOYSA-N | |

| SMILES String | O=S=Nc1ccccc1 |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of aniline with thionyl chloride. This section details a typical experimental protocol for its preparation.

Protocol: Synthesis of this compound from Aniline and Thionyl Chloride

Objective: To synthesize this compound via the reaction of aniline with thionyl chloride.

Materials:

-

Aniline (C6H5NH2)

-

Thionyl chloride (SOCl2)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Pyridine (B92270) (optional, as a base to neutralize HCl)

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, a solution of aniline in an anhydrous inert solvent (e.g., diethyl ether) is prepared in a reaction flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the cooled aniline solution with continuous stirring. The reaction is exothermic, and the temperature should be maintained close to 0°C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the aniline starting material.

-

Workup: Once the reaction is complete, the resulting mixture is filtered to remove any precipitated salts (e.g., pyridinium (B92312) hydrochloride if pyridine was used).

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily utilized in the formation of various nitrogen- and sulfur-containing heterocyclic compounds. Its reactivity is dominated by the electrophilic nature of the sulfur atom and the nucleophilicity of the nitrogen atom.

A key application involves its participation in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes, where it acts as a dienophile. This reaction pathway is a powerful tool for the synthesis of six-membered rings containing nitrogen and sulfur.

[4+2] Cycloaddition Reaction Pathway

Caption: Diels-Alder reaction of this compound.

References

Reactivity and stability of N-Sulfinylbenzenamine

An In-depth Technical Guide on the Reactivity and Stability of N-Sulfinylbenzenamine

Abstract

N-Sulfinylbenzenamine, also commonly known as N-sulfinylaniline, is a versatile organosulfur compound with the chemical formula C₆H₅NSO.[1] Characterized by the presence of the -N=S=O functional group, it serves as a crucial intermediate in organic synthesis, bridging the chemistry of sulfoxides and imines.[2] This technical guide provides a comprehensive overview of the reactivity, stability, and synthetic applications of N-Sulfinylbenzenamine, with a focus on its electrophilic nature and participation in cycloaddition reactions. Detailed experimental protocols, quantitative data, and process diagrams are presented to support researchers, scientists, and professionals in drug development in leveraging the unique chemical properties of this reagent.

Physicochemical Properties and Stability

N-Sulfinylbenzenamine is a straw-colored liquid that exhibits notable dienophilic character and serves as a versatile ligand in coordination chemistry.[1][2] Its molecular structure is nearly planar, which allows for effective conjugation between the aromatic ring and the sulfinylimine group.[2]

Physical and Spectroscopic Data

The fundamental physical and spectroscopic properties of N-Sulfinylbenzenamine are summarized in the table below. This data is essential for its identification, handling, and use in quantitative experiments.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NOS | [1][3] |

| Molar Mass | 139.17 g/mol | [1][3] |

| Appearance | Yellowish oil / Straw-colored liquid | [1] |

| Density | 1.236 g/mL | [1][2] |

| Boiling Point | 88–95 °C at 17–20 mmHg | [1][2] |

| CAS Number | 1122-83-4 | [3][4] |

| IUPAC Name | (Phenylimino)-λ⁴-sulfanone | [1] |

| Synonyms | N-Thionylaniline, N-Sulfinylaniline | [1][5] |

Spectroscopic data is available through various databases, including IR, UV/Visible, and Mass Spectrometry (electron ionization) from the NIST WebBook[5][6][7] and NMR data from PubChem.[3]

Stability and Handling

N-Sulfinylbenzenamine is a reactive compound that requires careful handling. It is sensitive to air and moisture, and appropriate storage under an inert atmosphere is recommended to prevent degradation.[8][9]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place. Handling and storage under an inert gas like Argon or Nitrogen is advisable.[10]

-

Hazards: The compound is classified as an irritant and health hazard.[1][3] It may cause skin and serious eye irritation, respiratory irritation, and may lead to allergy or asthma symptoms if inhaled.[3]

-

Decomposition: While specific decomposition pathways are not extensively detailed in the provided literature, its reactivity suggests susceptibility to hydrolysis and oxidation. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[11]

Synthesis of N-Sulfinylbenzenamine

The most common and straightforward method for synthesizing N-Sulfinylbenzenamine is the reaction of aniline (B41778) with thionyl chloride (SOCl₂).[1][12]

Reaction Scheme and Workflow

The reaction proceeds according to the following stoichiometry: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[1]

The workflow involves the controlled addition of thionyl chloride to aniline, followed by the separation of the product from the aniline hydrochloride salt.

Caption: Workflow for the synthesis of N-Sulfinylbenzenamine.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established chemical principles for the synthesis of N-sulfinylamines.[1][12]

-

Setup: Equip an oven-dried, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a reflux condenser connected to a gas outlet (to vent HCl). Ensure the system is under a dry, inert atmosphere (e.g., Nitrogen or Argon).

-

Reactant Preparation: Dissolve aniline (3.0 equivalents) in an anhydrous solvent (e.g., diethyl ether or toluene) in the flask.

-

Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (1.0 equivalent) dissolved in the same anhydrous solvent.

-

Reaction: Cool the aniline solution in an ice bath. Add the thionyl chloride solution dropwise with vigorous stirring over a period of 1-2 hours. A precipitate of aniline hydrochloride will form.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Isolation: Filter the reaction mixture under inert atmosphere to remove the aniline hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous solvent.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude N-Sulfinylbenzenamine is then purified by vacuum distillation to yield a yellowish oil.[1][2]

Reactivity Profile

The reactivity of N-Sulfinylbenzenamine is dominated by the electrophilic nature of the sulfur atom and the conjugated N=S=O system.[2][13] It readily participates in reactions with nucleophiles and undergoes cycloadditions.

Reaction with Nucleophiles: Grignard Reagents

N-Sulfinylamines react with nucleophiles like Grignard reagents (R-MgX) via nucleophilic addition to the electrophilic sulfur atom.[10] This reaction is a powerful method for forming substituted sulfinamides, which are valuable intermediates in drug discovery.[10]

References

- 1. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Benzenamine, N-sulfinyl- | C6H5NOS | CID 70739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenamine, N-sulfinyl- [webbook.nist.gov]

- 5. Benzenamine, N-sulfinyl- [webbook.nist.gov]

- 6. Benzenamine, N-sulfinyl- [webbook.nist.gov]

- 7. Benzenamine, N-sulfinyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. Sulfinylamine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

Literature review on N-Thionylaniline reactions

An in-depth technical guide on the core reactions of N-Thionylaniline, prepared for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as N-sulfinylaniline, is an organosulfur compound with the chemical formula C₆H₅NSO.[1] This straw-colored liquid serves as a versatile and reactive intermediate in organic synthesis.[1][2] Structurally, this compound features a planar C-N=S=O core and is electronically related to sulfur dioxide and sulfur diimide.[2][3] Its significance lies in its utility as a building block for a variety of sulfur-nitrogen compounds, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][4] The reactivity of the polarized S=N bond makes it a valuable reagent, particularly in cycloaddition reactions.[2]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the reaction of aniline (B41778) with thionyl chloride (SOCl₂).[1] This reaction typically requires careful control of stoichiometry to prevent the formation of undesired byproducts.

General Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Aniline and Thionyl Chloride

This protocol is based on the established reaction between aniline and thionyl chloride.[1]

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with a solution of aniline (3.0 equivalents) in a dry, inert solvent such as diethyl ether or benzene.

-

Addition of Thionyl Chloride: A solution of thionyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the aniline solution at 0-5 °C with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours.

-

Workup: The reaction mixture is cooled, and the precipitated anilinium chloride byproduct is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a straw-colored liquid.[2][5]

Physicochemical and Spectroscopic Properties

This compound is a well-characterized compound with defined physical and spectroscopic properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NSO | [1] |

| Molar Mass | 139.17 g·mol⁻¹ | [1] |

| Appearance | Straw-colored / Yellowish oil | [1][2] |

| Density | 1.236 g/mL at 25 °C | [5] |

| Boiling Point | 200 °C (lit.) or 88–95 °C at 17–20 mmHg | [1][5] |

| Refractive Index | n20/D 1.627 (lit.) | [5] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and MS data are available. | [6] |

Core Reactivity of this compound

The N=S=O group in this compound is the center of its reactivity, participating in a variety of chemical transformations, most notably cycloaddition reactions. It can act as a dienophile or, in some cases, as a diene.[3][7]

General Reactivity Overview

Caption: Key reaction pathways involving this compound.

[4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction is a cornerstone of this compound chemistry. This [4+2] cycloaddition typically involves a conjugated diene and a dienophile to form a six-membered ring.[8] N-thionylanilines can participate as either the dienophile or the diene component, a versatility that expands their synthetic utility.

This compound as a Dienophile: In what is termed a "normal-demand" Diels-Alder reaction, the dienophile is electron-deficient.[9][10] this compound readily acts as a dienophile, reacting with electron-rich dienes to form dihydrothiazine oxide derivatives.[11] These reactions are often classified as hetero-Diels-Alder or aza-Diels-Alder reactions because a heteroatom (nitrogen) is part of the dienophile system.[8][12]

This compound as a Diene: In an "inverse-electron-demand" scenario, the diene is electron-deficient and the dienophile is electron-rich.[9] N-thionylanilines can function as the diene component, reacting with electron-rich alkenes like norbornene and norbornadiene.[7] This reaction results in the formation of benzo-ortho-thiazine adducts.[7]

Lewis Acid Catalysis: The rate and selectivity of Diels-Alder reactions involving this compound can often be enhanced by the use of Lewis acid catalysts.[13] The Lewis acid coordinates to the oxygen or nitrogen atom of the NSO group, lowering the energy of the LUMO of the dienophile and accelerating the reaction.[11][13]

Caption: Dual role of this compound in Diels-Alder reactions.

This protocol is adapted from the literature describing the reaction where this compound acts as the diene.[7]

-

Reactant Preparation: In a suitable reaction vessel, this compound (e.g., p-nitro-N-thionylaniline, 1.0 equivalent) is mixed with norbornene (1.1 equivalents).

-

Reaction Conditions: The mixture is gently heated until a homogeneous liquid phase is achieved. The reaction is typically conducted neat (without solvent). The mixture is maintained at this temperature for several hours until the reaction is complete (monitored by TLC or NMR).

-

Isolation and Purification: The reaction mixture is cooled to room temperature, which may induce crystallization of the product. The crude solid product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure benzo-ortho-thiazine adduct.[7]

| Diene/Dienophile Partner | Role of this compound | Product Type | Yield (%) | Reference(s) |

| Norbornene | Diene | Benzo-ortho-thiazine adduct | Good | [7] |

| Norbornadiene | Diene | Benzo-ortho-thiazine adduct | Good | [7] |

| Various Conjugated Dienes | Dienophile | Dihydrothiazine oxide | 60-85 | [11] |

| 1,4-Epoxy-1,4-dihydronaphthalene (B1582345) | Dienophile | Cycloadduct | N/A | [14] |

[2+2] Cycloaddition Reactions

N-Thionylanilines also participate in [2+2] cycloaddition reactions, notably with ketenes.[3] This reaction provides a route to four-membered heterocyclic rings, further demonstrating the versatility of the N=S bond as a reaction partner.

Other Key Reactions

-

Reaction with Organometallic Reagents: N-thionylanilines react with organomagnesium halides (Grignard reagents), which can lead to the formation of sulfinamides.[15]

-

Reaction with Frustrated Lewis Pairs (FLPs): FLPs, such as combinations of bulky phosphines and boranes, can add across the N=S=O unit to form zwitterionic adducts.[3]

Conclusion

This compound is a reagent of considerable importance in modern organic synthesis. Its accessibility and the diverse reactivity of its sulfinylamine group make it a powerful tool for constructing complex sulfur-nitrogen heterocycles. The ability to participate in various cycloaddition reactions, acting as either a diene or a dienophile, underscores its synthetic flexibility. For researchers in drug development and materials science, this compound offers a reliable platform for introducing the S-N moiety, enabling the exploration of novel chemical space and the development of new functional molecules.

References

- 1. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Sulfinylamine - Wikipedia [en.wikipedia.org]

- 4. This compound [myskinrecipes.com]

- 5. N-チオニルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(1122-83-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. Diels-Alder Reaction [organic-chemistry.org]

- 10. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 14. 1,2-Thiazines and related heterocycles. Part 1. An investigation of the cycloadditions of N-sulphinylanilines with 1,4-epoxy-1,4-dihydronaphthalene and other alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and fundamental properties of N-thionylaniline (also known as N-sulfinylaniline). This document details the primary synthetic methodologies, including detailed experimental protocols and quantitative data. It also explores an alternative synthetic route and provides a mechanistic understanding of the key transformations.

Introduction and Historical Context

This compound (C₆H₅NSO) is a versatile organosulfur compound belonging to the N-sulfinylamine class. It is characterized by the presence of the -N=S=O functional group. Historically, the chemistry of sulfur-nitrogen compounds gained prominence in the early 20th century. However, it was in the 1950s that this compound was first synthesized and characterized in detail, emerging from systematic investigations into the reactions of primary amines with thionyl chloride. Its unique reactivity has since established it as a valuable reagent and intermediate in organic synthesis.

Primary Synthesis: Aniline (B41778) and Thionyl Chloride

The most common and historically significant method for synthesizing this compound is the reaction of aniline with thionyl chloride. This reaction proceeds with a 3:1 molar ratio of aniline to thionyl chloride, where the excess aniline acts as a base to neutralize the hydrogen chloride byproduct.

Reaction Mechanism

The reaction is believed to proceed through an initial nucleophilic attack of the aniline nitrogen on the sulfur atom of thionyl chloride, forming an N-sulfinylammonium chloride intermediate. This intermediate then eliminates a molecule of hydrogen chloride to yield this compound.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Quantitative Data for Primary Synthesis

The yield of this compound is influenced by the choice of solvent and the use of a base. The following table summarizes typical yields under different conditions.

| Aniline:SOCl₂ Ratio | Solvent | Base | Temperature (°C) | Typical Yield (%) |

| 3:1 | Anhydrous Benzene (B151609) | Aniline (excess) | 0-5 | 65-75 |

| 1:1.05 | Anhydrous Diethyl Ether | Triethylamine (2.1 eq) | 0 | ~85 |

| 3:1 | Dichloromethane | Aniline (excess) | 0-5 | ~75 |

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from aniline and thionyl chloride in benzene.

Materials:

-

Aniline (freshly distilled)

-

Thionyl chloride (freshly distilled)

-

Anhydrous benzene

-

Ice bath

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Vacuum distillation apparatus

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

In the flask, dissolve 27.9 g (0.3 mol) of freshly distilled aniline in 100 mL of anhydrous benzene.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Dissolve 11.9 g (0.1 mol) of freshly distilled thionyl chloride in 50 mL of anhydrous benzene and place this solution in the dropping funnel.

-

Add the thionyl chloride solution dropwise to the stirred aniline solution over a period of 60-90 minutes, maintaining the temperature between 0-5 °C. Aniline hydrochloride will precipitate as a white solid.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

-

Filter the reaction mixture by suction filtration to remove the precipitated aniline hydrochloride.

-

Wash the precipitate with two 20 mL portions of anhydrous benzene.

-

Combine the filtrate and the washings, and remove the benzene under reduced pressure using a rotary evaporator.

-

Purify the resulting crude this compound by vacuum distillation. Collect the fraction boiling at 80-82 °C at 10 mmHg. The product is a yellow-orange liquid.

Alternative Synthesis: From Silylated Amines

An alternative route to N-sulfinylamines involves the reaction of silylated amines with thionyl chloride. This method can be advantageous in certain contexts, for example, when the starting amine is sensitive to the acidic conditions generated in the primary synthesis.

Reaction Overview

N,N-Bis(trimethylsilyl)aniline can react with thionyl chloride to produce this compound and trimethylsilyl (B98337) chloride. This reaction avoids the formation of amine hydrochlorides, simplifying the workup procedure.

Caption: Alternative synthesis of this compound from a silylated precursor.

Quantitative Data for Alternative Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

| N,N-Bis(trimethylsilyl)aniline | Thionyl Chloride | Neat | Reflux | High |

Detailed Experimental Protocol

Materials:

-

N,N-Bis(trimethylsilyl)aniline

-

Thionyl chloride

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 22.3 g (0.1 mol) of N,N-bis(trimethylsilyl)aniline.

-

Slowly add 11.9 g (0.1 mol) of thionyl chloride to the flask.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction by observing the evolution of trimethylsilyl chloride as the lower-boiling component.

-

After the reaction is complete, purify the product by fractional distillation under vacuum.

Purification by Vacuum Distillation

This compound is typically purified by vacuum distillation to remove non-volatile impurities and unreacted starting materials.

Caption: General experimental workflow for the synthesis and purification.

Experimental Protocol for Vacuum Distillation

Apparatus:

-

A round-bottom flask containing the crude this compound

-

A short-path distillation head with a thermometer

-

A condenser

-

A receiving flask

-

A vacuum source and a manometer

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Gradually apply vacuum to the system, aiming for a pressure of approximately 10-20 mmHg.

-

Once the pressure is stable, begin heating the distillation flask gently using a heating mantle.

-

Monitor the temperature at the distillation head. This compound has a boiling point of 88–95 °C at 17–20 mmHg.[1]

-

Collect the fraction that distills over at the expected boiling point and pressure. The purified product should be a clear, straw-colored liquid.

Conclusion

The synthesis of this compound from aniline and thionyl chloride remains a cornerstone of organosulfur chemistry, providing a reliable and scalable method for producing this versatile reagent. Understanding the historical context, the detailed experimental protocols for its primary and alternative syntheses, and the nuances of its purification are essential for researchers and professionals in the chemical and pharmaceutical sciences. The data and methodologies presented in this guide offer a solid foundation for the successful preparation and application of this compound in various synthetic endeavors.

References

Methodological & Application

Use of N-Thionylaniline in organic synthesis

These reactions often require Lewis acid catalysis to proceed efficiently and with high stereocontrol. The resulting cycloadducts are valuable precursors for the synthesis of alkaloids and other nitrogen-containing natural products. [8]

Coordination Chemistry

This compound can act as a ligand in organometallic chemistry, coordinating to transition metals through its nitrogen and/or sulfur atoms. The coordination chemistry of this compound is an area of active research, with potential applications in catalysis and materials science. The specific mode of coordination can vary depending on the metal center and the other ligands present in the complex.

Diagram: Logical Relationship of this compound Applications

Caption: Overview of this compound's synthetic applications.

Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions should always be taken when handling chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

N-Thionylaniline: A Versatile Reagent for Heterocyclic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Thionylaniline (Ph-N=S=O), also known as N-sulfinylaniline, is a valuable and reactive reagent in organic synthesis, particularly for the construction of a diverse array of sulfur- and nitrogen-containing heterocyclic compounds. Its unique electronic properties and reactivity profile, characterized by a cumulated system of double bonds, allow it to participate in various cycloaddition and condensation reactions. This document provides a detailed overview of its applications in heterocyclic synthesis, complete with experimental protocols and quantitative data for key transformations.

Applications in Heterocyclic Synthesis

This compound serves as a versatile building block for the synthesis of several classes of heterocycles, primarily through cycloaddition reactions where it can act as a diene or a dienophile.

Diels-Alder Reactions: Synthesis of Dihydrothiazine Oxides

This compound can function as a diene in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of dihydro-1,2-thiazine oxide derivatives. These reactions are particularly useful for creating six-membered heterocyclic rings containing nitrogen and sulfur.

A notable example is the reaction of N-thionylanilines with strained alkenes like norbornene and norbornadiene. These reactions proceed to give benzo-ortho-thiazine structures. In these reactions, the diene adds to the bicyclic system of the norbornenes from the side of the endo-methylene bridge[1]. The substitution pattern on the this compound can influence the regioselectivity of the addition. For instance, the methyl group of meta-N-sulfinyl toluidine directs the norbornene to the para-position[1].

Table 1: Diels-Alder Reactions of N-Thionylanilines with Alkenes

| Diene | Dienophile | Product | Yield (%) | Reference |

| p-N-Sulfinyltoluidine | Norbornene | Adduct of p-N-sulfinyltoluidine with norbornene | High | [1] |

| N-Sulfinylaniline | Norbornadiene | Adduct of N-sulfinylaniline with norbornadiene | High | [1] |

| p-N-Sulfinylanisidine | Norbornadiene | Adduct of p-N-sylfinylanisidine with norbornadiene | High | [1] |

[3+2] Cycloaddition Reactions: Synthesis of Oxathiazoles

This compound can also participate in [3+2] cycloaddition reactions. For instance, the reaction with nitrile oxides provides a route to 1,2,5-oxathiazole-S-oxides. This reaction showcases the versatility of this compound in constructing five-membered heterocyclic rings.

Experimental Protocols

The following section provides detailed experimental protocols for key synthetic transformations involving this compound.

General Protocol for the Diels-Alder Reaction of this compound with Norbornene

This protocol is based on the reported synthesis of benzo-ortho-thiazine derivatives[1].

Materials:

-

Substituted this compound (e.g., p-N-sulfinyltoluidine)

-

Norbornene

-

Anhydrous solvent (e.g., benzene (B151609) or toluene)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted this compound (1.0 eq) in the anhydrous solvent.

-

Add norbornene (1.1 to 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired Diels-Alder adduct.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as NMR (¹H, ¹³C) and IR spectroscopy, and mass spectrometry. X-ray diffraction analysis can be used for unambiguous structure determination[1].

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic processes described.

Caption: Diels-Alder reaction of this compound.

Caption: Experimental workflow for heterocyclic synthesis.

Conclusion

This compound is a reagent with significant potential in heterocyclic synthesis. Its ability to participate in cycloaddition reactions provides a direct route to various nitrogen- and sulfur-containing ring systems. The protocols and data presented here offer a starting point for researchers interested in exploring the synthetic utility of this versatile compound in the development of novel molecules for pharmaceutical and materials science applications. Further exploration of its reactivity with a wider range of substrates is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols for Diels-Alder Reactions with N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. Aza-Diels-Alder reactions, where a nitrogen atom is incorporated into the newly formed ring, are particularly valuable for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. N-Thionylaniline (Ph-N=S=O), also known as N-sulfinylaniline, is a versatile dienophile in aza-Diels-Alder reactions, reacting with 1,3-dienes to produce 3,6-dihydro-1,2-thiazine 1-oxides. These products serve as important synthetic intermediates for further functionalization.

This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in a Diels-Alder reaction with 2,3-dimethyl-1,3-butadiene (B165502). It also includes a summary of quantitative data and visualizations to aid in the understanding and implementation of these procedures.

Reaction Scheme

The overall two-step reaction process involves the synthesis of the this compound dienophile followed by the [4+2] cycloaddition with a diene.

Caption: Overall reaction scheme for the synthesis of this compound and its subsequent Diels-Alder reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the preparation of this compound from aniline and thionyl chloride. This compound is moisture-sensitive, and therefore, all procedures should be conducted under anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Aniline

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube, dissolve aniline (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.1 eq) to the solution.

-

Slowly add a solution of thionyl chloride (1.05 eq) in anhydrous diethyl ether to the cooled aniline solution via the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture to room temperature. The pyridinium (B92312) hydrochloride precipitate is removed by filtration under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-